molecular formula C5H9N5 B1373365 cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine CAS No. 1249188-15-5

cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

Cat. No.: B1373365
CAS No.: 1249188-15-5
M. Wt: 139.16 g/mol
InChI Key: HOMUDZHZFXJWRW-UHFFFAOYSA-N
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Description

Overview and Significance of Cyclopropyl(1H-1,2,3,4-Tetrazol-5-yl)Methanamine

This compound is a heterocyclic compound featuring a cyclopropyl group attached to a methanamine unit, which is further connected to a 1H-tetrazole ring. Its molecular formula is C₅H₉N₅, with a molecular weight of 139.16 g/mol. The compound’s structural uniqueness arises from the synergistic combination of three key elements:

  • Cyclopropyl group : A strained three-membered carbon ring that enhances conformational rigidity and metabolic stability.
  • Tetrazole moiety : A five-membered aromatic ring containing four nitrogen atoms, which serves as a bioisostere for carboxylic acids due to its similar pKa (~4.9) and hydrogen-bonding capabilities.
  • Methanamine linker : Provides flexibility for functionalization while maintaining spatial orientation critical for molecular interactions.

This compound has gained prominence in medicinal chemistry for its role in optimizing pharmacokinetic properties of drug candidates. Its tetrazole ring mimics carboxylate groups in enzyme-binding pockets, enabling improved membrane permeability and oral bioavailability compared to carboxylic acid analogs. Applications span antiviral, antimicrobial, and anticancer agent development, with recent studies highlighting its utility in inflammasome-caspase-1 inhibition.

Historical Development of Tetrazole Chemistry

Tetrazole chemistry originated in 1885 with Bladin’s synthesis of the parent 1H-tetrazole through hydrazoic acid and hydrogen cyanide reactions. Key milestones include:

  • Pinner Reaction (1893) : Enabled scalable synthesis of 5-substituted tetrazoles via cycloaddition of nitriles and azides under acidic conditions.
  • Ugi Tetrazole Reaction (1961) : Revolutionized tetrazole synthesis through four-component reactions involving amines, aldehydes, isocyanides, and azides.
  • Bioisosteric Applications (1990s–present) : Systematic exploration of tetrazoles as carboxylate replacements in angiotensin II receptor blockers (e.g., losartan) and antiviral agents.

Modern advancements focus on green synthesis methods, such as iron-catalyzed multicomponent reactions and microwave-assisted cycloadditions, achieving yields >90% with reduced reaction times.

Structural Classification in Heterocyclic Chemistry

The compound belongs to two structural categories:

  • Azole Family : Classified as a 1H-tetrazole derivative, characterized by:
    • Aromatic 6π-electron system delocalized across N1–N2–N3–N4–C5.
    • Tautomerism between 1H- and 2H-forms, with the 1H-tautomer dominating in solid state.
  • Bicyclic Amines : The cyclopropane-methanamine subsystem imposes:
    • Bond angles of ~60° within the cyclopropane ring, creating significant ring strain (≈27.5 kcal/mol).
    • Restricted rotation around the C–N bond (energy barrier: 10–12 kcal/mol), favoring specific conformers in biological interactions.

Research Scope and Objectives

Current research priorities include:

  • Synthetic Methodology Optimization : Developing catalytic asymmetric syntheses using chiral ligands (e.g., BINOL-phosphates) to access enantiopure variants.
  • Structure-Activity Relationship (SAR) Studies : Correlating substituent effects at C5 of the tetrazole with biological potency in kinase inhibition.
  • Materials Science Applications : Exploring coordination chemistry with transition metals (Cu, Fe) for catalytic and photoluminescent materials.

Ongoing challenges involve addressing the compound’s moderate aqueous solubility (0.47 μg/mL at pH 7.4) through prodrug strategies or formulation technologies.

Properties

IUPAC Name

cyclopropyl(2H-tetrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c6-4(3-1-2-3)5-7-9-10-8-5/h3-4H,1-2,6H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMUDZHZFXJWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Starting materials:

    • Aldehyde (e.g., cyclopropanecarboxaldehyde or related derivatives)
    • Primary amine (e.g., cyclopropylmethanamine)
    • Isocyanide (various isocyanides depending on desired substitution)
    • Azide source (commonly trimethylsilyl azide, TMSN3)
  • Reaction conditions:

    • Solvent systems such as methanol, dichloromethane, or mixtures including water
    • Room temperature to moderate heating (often 24 hours)
    • Microwave irradiation can be employed to accelerate the reaction (e.g., heating at 100°C for 15 minutes)

Mechanism and Outcome

The Ugi-tetrazole reaction proceeds via the formation of an imine intermediate from the aldehyde and amine, which then reacts with the isocyanide and azide to form the tetrazole ring. The process yields cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine as a white solid with moderate to good yields (typically 40–70%).

Representative Data Table of Reaction Yields and Conditions

Entry Aldehyde Source Amine Component Isocyanide Type Azide Source Reaction Time Yield (%) Notes
1 Cyclopropanecarboxaldehyde Cyclopropylmethanamine β-cyanoethylisocyanide TMSN3 24 h, rt 56 Microwave-assisted heating improves yield
2 Cyclopropanecarboxaldehyde Cyclopropylmethanamine Walborsky's isocyanide TMSN3 15 min, 100°C 60 Flash chromatography purification
3 Cyclopropanecarboxaldehyde Cyclopropylmethanamine Various alkyl isocyanides TMSN3 24 h, rt 40–65 Solvent mixture MeOH/DCM/H2O

Data compiled from experimental procedures reported in synthetic tetrazole studies.

Alternative Synthetic Routes and Modifications

Asinger-3CR (Three-Component Reaction)

An alternative approach involves the Asinger-3CR using acetone, ammonia, and mercaptoacetaldehyde dimer to form tetrazole precursors, which can be further functionalized to yield the target amine-tetrazole compound. This method is less common for cyclopropyl derivatives but offers a complementary synthetic pathway.

Solid-Phase Synthesis

Solid-phase Ugi-tetrazole reactions have been developed for combinatorial synthesis, allowing facile purification and scalability. These methods involve supported isocyanides and controlled cleavage steps using trifluoroacetic acid. Although more common in library synthesis, these techniques can be adapted for this compound preparation.

Purification and Characterization

  • Purification: Flash chromatography is the standard technique following reaction completion, often using petroleum ether and ethyl acetate gradients.
  • Characterization:
    • ^1H NMR and ^13C NMR spectroscopy confirm the structure.
    • High-resolution mass spectrometry (HRMS) validates molecular weight.
    • Melting points and Rf values provide additional quality control data.

Summary of Research Findings

  • The Ugi-tetrazole reaction is the most efficient and versatile method for preparing this compound, offering moderate to good yields and broad substrate scope.
  • Microwave irradiation can significantly reduce reaction times and improve yields.
  • The choice of isocyanide and azide source critically influences the reaction efficiency and product purity.
  • Solid-phase synthesis techniques offer potential for scale-up and combinatorial library generation.
  • Alternative multicomponent reactions like the Asinger-3CR provide complementary routes but are less utilized for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Building Block in Synthesis

CPTM serves as an essential building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, particularly cycloaddition reactions involving azides and nitriles to form tetrazole derivatives. This property makes it valuable in organic synthesis and drug development.

Bioisosterism in Drug Design

CPTM has been investigated for its potential as a bioisostere in drug design. The tetrazole ring can mimic carboxylate groups, enabling the compound to interact effectively with biological targets such as enzymes and receptors. This interaction is crucial for developing new pharmacological agents.

Antimicrobial Activity

CPTM has shown promising antimicrobial properties. Studies have reported significant antibacterial activity against various pathogens, including:

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicansModerate

These findings suggest that CPTM could be a scaffold for developing new antibiotics targeting resistant strains of bacteria .

Anticancer Properties

The compound has also been explored for its anticancer effects. Various derivatives of CPTM were tested against different cancer cell lines, revealing that modifications to the cyclopropyl group could enhance cytotoxicity. This indicates the potential for CPTM derivatives to serve as effective anticancer agents .

Case Study 1: Antimicrobial Screening

A series of tetrazole derivatives, including CPTM, were synthesized and screened for antimicrobial activity using the disc diffusion method. The study highlighted that modifications in the tetrazole structure could significantly enhance antimicrobial potency against pathogens such as Enterococcus faecalis .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, CPTM derivatives were tested against various cancer cell lines. Results indicated that specific structural optimizations led to increased cytotoxic effects, suggesting pathways for developing more potent anticancer therapies .

Mechanism of Action

The mechanism by which cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1249188-15-5 C₅H₈N₅ 152.17 Cyclopropyl, tetrazole, primary amine
[1-(Cyclopropylmethyl)-1H-tetrazol-5-yl]methanamine HCl 1797548-31-2 C₇H₁₂ClN₅ 209.66 Cyclopropylmethyl, tetrazole, secondary amine (HCl salt)
(3,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine HCl 1461715-05-8 C₈H₈ClF₂N₅ 247.63 3,4-Difluorophenyl, tetrazole, primary amine (HCl salt)
1-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine 1247448-02-7 C₈H₁₄N₄ 180.25 Cyclopropyl, triazole, branched alkyl amine

Structural and Functional Differences

  • Tetrazole vs.
  • Substituent Effects : The cyclopropyl group in the parent compound offers steric constraints absent in fluorophenyl analogs (e.g., 1461715-05-8), which instead benefit from halogen-mediated hydrophobic interactions .
  • Salt Forms : HCl salts (e.g., 1797548-31-2) enhance solubility, critical for in vivo efficacy, whereas free amines (1249188-15-5) may require formulation optimization .

Research Findings and SAR Insights

  • Antitumor Activity : Thiadiazole and thiazole derivatives () demonstrate that fused heterocycles adjacent to tetrazole amplify cytotoxicity, likely via DNA intercalation or kinase inhibition .
  • Fluorine Impact : Fluorinated analogs (e.g., 1461715-05-8) exhibit improved pharmacokinetic profiles due to increased lipophilicity and resistance to oxidative metabolism .
  • Conformational Rigidity : The cyclopropyl group in 1249188-15-5 may restrict rotational freedom, enhancing binding to rigid enzyme active sites compared to flexible alkylamines .

Biological Activity

Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine (CPTM) is a compound characterized by its unique structure comprising a cyclopropyl group linked to a tetrazole ring and a methanamine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₅H₉N₅
  • CAS Number : 1249188-15-5
  • Molecular Weight : 139.16 g/mol

CPTM's distinctive structural features allow it to interact with various biological targets, making it a candidate for drug development.

The biological activity of CPTM is primarily attributed to its ability to mimic carboxylate groups due to the presence of the tetrazole ring. This property enables CPTM to bind to active sites of enzymes and receptors, potentially inhibiting their activity. Such interactions are particularly relevant in antimicrobial and anticancer applications.

1. Antimicrobial Properties

CPTM has been investigated for its antimicrobial effects. A study reported that tetrazole compounds exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications in the tetrazole ring could enhance antimicrobial potency .

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicansModerate

2. Anticancer Activity

CPTM is also being explored for its anticancer properties. Research has shown that similar tetrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The mechanism involves interference with cellular signaling pathways crucial for tumor growth. For instance, compounds with structural similarities to CPTM demonstrated IC50 values indicating potent cytotoxicity against cancer cell lines such as A431 and Jurkat .

CompoundCell LineIC50 (µg/mL)Reference
CPTM-like CompoundA4311.98 ± 1.22
CPTM-like CompoundJurkat1.61 ± 1.92

Case Studies

Case Study 1: Antimicrobial Screening
A series of tetrazole derivatives were synthesized and screened for antimicrobial activity using the disc diffusion method. The study revealed that compounds similar to CPTM exhibited notable inhibition against Enterococcus faecalis and other pathogens, highlighting the potential of CPTM as a scaffold for developing new antibiotics .

Case Study 2: Cytotoxicity Assessment
In another investigation, CPTM derivatives were tested against various cancer cell lines. The results indicated that certain modifications in the cyclopropyl group enhanced the cytotoxic effects, suggesting that structural optimization could lead to more effective anticancer agents .

Q & A

Q. What are the optimal synthetic routes for cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine, and how are yields maximized?

Methodological Answer: Synthesis typically involves coupling cyclopropane derivatives with tetrazole precursors. For example, guanidine carbonate reacts with 1,1′-dihydroxy-5,5′-bis(1,3,4-triazole) in methanol to yield structurally similar tetrazole derivatives with 90% efficiency . Key factors include:

  • Solvent selection : Methanol is preferred for hydrogen-bond stabilization during crystallization.
  • Purification : Use recrystallization (methanol) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Reaction monitoring : Employ TLC or LC-MS to track intermediates.

Q. How is the compound characterized structurally, and what techniques validate purity?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm bond angles (e.g., cyclopropane ring geometry) and hydrogen-bond networks (e.g., N–H⋯O/N interactions) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify cyclopropane proton splitting patterns and tetrazole ring substitution.
  • Mass spectrometry : Confirm molecular weight (e.g., exact mass 195.0018) via high-resolution MS .

Q. What are the stability considerations for this compound under storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Moisture sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tetrazole ring.
  • Long-term stability : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., serotonin receptors) by leveraging the tetrazole’s hydrogen-bonding and cyclopropane’s steric constraints .
  • Molecular dynamics (MD) : Analyze conformational stability in lipid bilayers or aqueous environments (AMBER/CHARMM force fields).
  • QSAR modeling : Corrogate substituent effects (e.g., cyclopropane vs. phenyl) on activity .

Q. How do conflicting spectral or crystallographic data arise, and how are they resolved?

Methodological Answer:

  • Data contradictions : Example: Discrepancies in hydrogen-bond angles (e.g., 97.465° vs. 90° in similar structures) may stem from solvent polarity or counterion effects .
  • Resolution steps :
    • Re-collect data with synchrotron radiation for higher resolution.
    • Compare DFT-optimized geometries (Gaussian 09) with experimental crystallographic data.
    • Validate via solid-state NMR to detect dynamic disorder .

Q. What strategies are used to evaluate the compound’s biological activity in vitro?

Methodological Answer:

  • Enzyme assays : Screen for kinase or protease inhibition using fluorescence-based assays (e.g., FRET substrates).
  • Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells.
  • Target engagement : Apply SPR (surface plasmon resonance) to measure binding kinetics to targets like GPCRs .

Q. How is regioselectivity achieved when modifying the tetrazole or cyclopropane moieties?

Methodological Answer:

  • Protecting groups : Use SEM (trimethylsilylethoxymethyl) to shield the tetrazole during cyclopropane functionalization.
  • Metal catalysis : Employ Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for regioselective aryl substitutions.
  • pH control : Maintain basic conditions (pH 8–10) to avoid ring-opening of cyclopropane during reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 2
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.